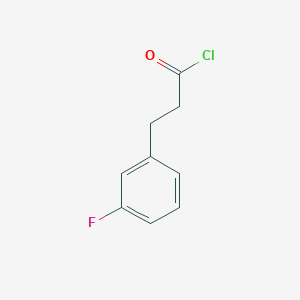

3-(3-Fluorophenyl)propanoyl chloride

Overview

Description

3-(3-Fluorophenyl)propanoyl chloride is an acyl chloride derivative featuring a fluorinated phenyl group attached to a propanoyl chloride backbone. Acyl chlorides are highly reactive intermediates used in organic synthesis, particularly for forming esters, amides, and ketones. The fluorine substituent on the phenyl ring introduces electron-withdrawing effects, which can enhance electrophilicity at the carbonyl carbon, influencing reactivity and stability .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-(3-fluorophenyl)propanoyl chloride with structurally related acyl chlorides:

Key Observations :

- Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to bromine result in lower molecular weight and altered electronic properties.

- Heterocyclic vs. Phenyl Derivatives: Pyridine-based derivatives (e.g., 3-(2-chloropyridin-3-yl)propanoyl chloride) exhibit distinct electronic properties due to the nitrogen atom, increasing solubility in polar solvents and modifying reactivity in coupling reactions .

- Organometallic Variants: The germanium-containing compound () demonstrates unique applications in materials science, though its higher molecular weight and inorganic component limit direct comparison with purely organic analogs .

Physical and Chemical Properties

- Boiling/Melting Points: 3-(Trichlorogermyl)propanoyl chloride has a boiling point of 89–91°C at 7 Torr and a melting point of 70–72°C . 3-(3-Bromophenyl)propanoyl chloride has a calculated LogP of 3.15, indicating moderate lipophilicity . Fluorine’s electronegativity likely reduces LogP slightly compared to bromine derivatives.

- Reactivity :

- Electron-withdrawing groups (e.g., fluorine, bromine) activate the carbonyl group, accelerating reactions with nucleophiles such as amines or alcohols. Methoxy groups (electron-donating) would deactivate the carbonyl, reducing reactivity .

- highlights unexpected redox reactions in acyl chloride synthesis, underscoring the importance of substituent effects on reaction pathways .

Properties

CAS No. |

148960-31-0 |

|---|---|

Molecular Formula |

C9H8ClFO |

Molecular Weight |

186.61 g/mol |

IUPAC Name |

3-(3-fluorophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H8ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6H,4-5H2 |

InChI Key |

DEGMFYNULJKSFA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)CCC(=O)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)Cl |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.